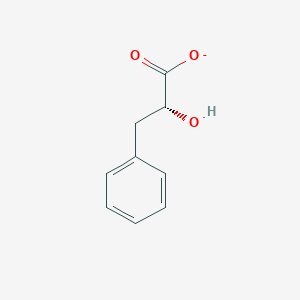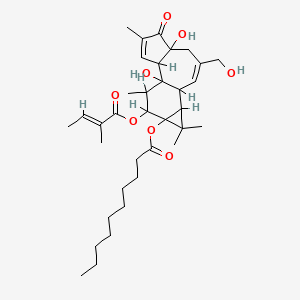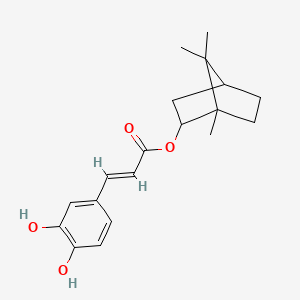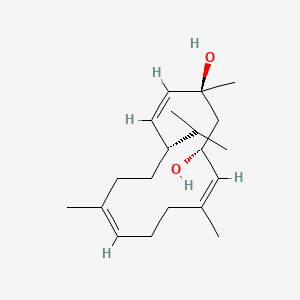
CCRIS 5452
Vue d'ensemble
Description
The compound belongs to a class of organic molecules with potential significance in various fields of chemistry and materials science. Its complex structure, featuring multiple stereochemical centers and double bonds, suggests a molecule with unique physical and chemical properties, which could be leveraged in synthesizing new materials or in the study of reaction mechanisms.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While there are no direct studies on the synthesis of this specific compound, research on similar molecules suggests that strategies involving selective functionalization, protection-deprotection sequences, and controlled formation of carbon-carbon bonds are critical. For instance, the synthesis of related compounds often employs palladium-catalyzed reactions, ring-closing metathesis, and careful stereochemical control to achieve the desired configuration (Alami et al., 1995).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within a molecule and its electronic structure. For molecules similar to the one , electron diffraction and spectroscopic studies have been instrumental in determining bond lengths, angles, and stereochemistry, offering a detailed view of the molecule's three-dimensional shape (Schultz et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of a molecule is profoundly influenced by its functional groups and molecular structure. Compounds with multiple double bonds and stereochemical centers can undergo a variety of reactions, including additions, cyclizations, and rearrangements. The presence of trimethylsilyl groups, for example, can significantly affect a molecule's reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions (Bock et al., 1993).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. The configuration of double bonds and the presence of chiral centers can influence the compound's phase behavior, interaction with light, and solubility in different solvents. Studies on similar compounds have shown that subtle changes in molecular structure can lead to significant differences in physical properties (Gleiter et al., 1997).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, redox potential, and reactivity towards specific reagents, are closely related to its molecular structure. The electronic distribution within the molecule, influenced by its functional groups and overall geometry, dictates how it interacts with other molecules. Research on compounds with related structures has provided valuable information on their acid-base behavior, potential as ligands in coordination chemistry, and susceptibility to oxidative or reductive conditions (Kim et al., 2005).
- (Alami et al., 1995)
- (Schultz et al., 1998)
- (Bock et al., 1993)
- (Gleiter et al., 1997)
- (Kim et al., 2005)
Applications De Recherche Scientifique
Activités Antitumorales
L'alpha-Cembrenediol a été étudié pour ses propriétés antitumorales potentielles. Des dérivés de ce composé ont montré une cytotoxicité contre diverses lignées cellulaires cancéreuses, indiquant son potentiel en tant qu'agent chimiothérapeutique . Par exemple, certains dérivés ont présenté une activité anticancéreuse comparable à celle du cisplatine, un médicament de chimiothérapie courant .
Effets Neuroprotecteurs
La recherche suggère que l'alpha-Cembrenediol peut avoir des effets neuroprotecteurs. Cela pourrait être particulièrement bénéfique dans le traitement des maladies neurodégénératives, où la protection des neurones est cruciale .
Propriétés Antimicrobiennes
L'alpha-Cembrenediol a attiré l'attention pour ses activités antimicrobiennes. Cela inclut des applications potentielles dans le traitement des infections bactériennes et comme ingrédient dans les formulations antiseptiques .
Fongicides Agricoles
Les propriétés antimicrobiennes du composé s'étendent à son utilisation en agriculture, où il pourrait servir de fongicide. Cette application pourrait aider à protéger les cultures contre les maladies fongiques, contribuant ainsi à la sécurité alimentaire et à la productivité agricole .
Effets Antiviraux Contre le TMV
L'alpha-Cembrenediol a démontré des effets protecteurs contre le virus de la mosaïque du tabac (TMV), avec une efficacité supérieure à celle de certains agents de contrôle. Cela suggère son utilisation potentielle comme bio-agent pour contrôler les maladies virales chez les plantes .
Applications dans l'Industrie du Tabac
Étant donné sa présence dans le tabac, l'alpha-Cembrenediol pourrait avoir des applications spécifiques au sein de l'industrie du tabac, telles que le développement de nouveaux produits ou procédés .
Propriétés
IUPAC Name |
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-KPKOZXNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57605-80-8 | |
| Record name | 2,7,11-Cembratriene-4,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?
A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(1-methylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B1232585.png)
![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)
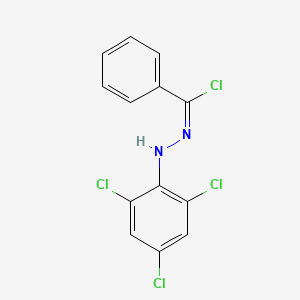
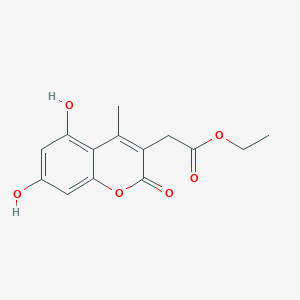
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)

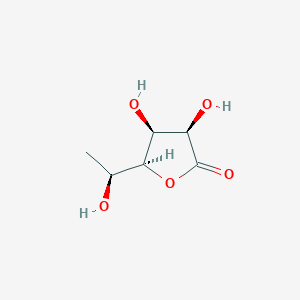
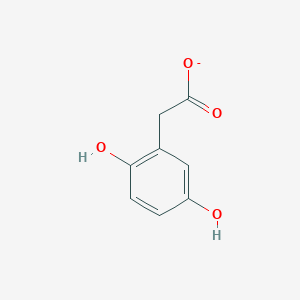
![(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid](/img/structure/B1232599.png)

